molecular formula C18H22ClNO4S B7454119 4-chloro-N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide

4-chloro-N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B7454119
M. Wt: 383.9 g/mol
InChI Key: RKFVPENAFNHAIT-UHFFFAOYSA-N
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Description

4-chloro-N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide, commonly known as CDSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. CDSB has been synthesized using various methods, and its potential as a therapeutic agent has been explored through scientific research.

Mechanism of Action

CDSB exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that plays a key role in the production of inflammatory mediators, while PDE4 is involved in the regulation of intracellular signaling pathways. By inhibiting these enzymes, CDSB reduces inflammation and inhibits cancer cell growth.
Biochemical and Physiological Effects:
CDSB has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CDSB inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CDSB also inhibits the production of pro-inflammatory cytokines in vitro and in vivo. In addition, CDSB has been shown to reduce blood glucose levels in diabetic rats.

Advantages and Limitations for Lab Experiments

CDSB has several advantages for lab experiments. It is stable and can be easily synthesized using various methods. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases. However, there are also limitations to using CDSB in lab experiments. It has low solubility in water, which can limit its bioavailability. In addition, further studies are needed to determine the optimal dosage and administration route for CDSB.

Future Directions

There are several future directions for the study of CDSB. Further studies are needed to determine the optimal dosage and administration route for CDSB. In addition, studies are needed to investigate the potential of CDSB as a therapeutic agent for other diseases, such as Alzheimer's disease and cardiovascular disease. Furthermore, the development of novel formulations of CDSB with improved bioavailability could enhance its therapeutic potential. Finally, studies are needed to investigate the potential of CDSB as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, CDSB is a chemical compound that has gained significant attention in the field of medicinal chemistry. It has been synthesized using various methods, and its potential as a therapeutic agent has been explored through scientific research. CDSB has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases. However, further studies are needed to determine the optimal dosage and administration route for CDSB, and to investigate its potential as a lead compound for the development of new drugs.

Synthesis Methods

CDSB can be synthesized using various methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,6-diethyl aniline in the presence of a base. Another method involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2,6-diethyl aniline. These methods have been optimized to produce high yields of CDSB with high purity.

Scientific Research Applications

CDSB has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and diabetes. Scientific research has shown that CDSB has anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated that CDSB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. CDSB has also been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.

Properties

IUPAC Name

4-chloro-N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO4S/c1-5-12-8-7-9-13(6-2)18(12)20-25(21,22)17-11-15(23-3)14(19)10-16(17)24-4/h7-11,20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFVPENAFNHAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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